N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
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Description
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20N6OS and its molecular weight is 392.48. The purity is usually 95%.
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Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structural features, which include an imidazo[2,1-b]thiazole ring and a pyrimidine moiety. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
The molecular formula of this compound is C20H23N5OS. The compound features:
- An imidazo[2,1-b]thiazole ring known for its pharmacological significance.
- A pyrimidine ring that contributes to its biological activity.
Property | Value |
---|---|
Molecular Weight | 395.48 g/mol |
CAS Number | Not specified |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole and pyrimidinone structures exhibit significant antimicrobial properties . For instance:
- Antibacterial and Antifungal Effects : Derivatives of imidazo[2,1-b]thiazole have shown potent antibacterial and antifungal activities. The presence of the pyrimidinone group may enhance these effects by facilitating interactions with biological targets such as enzymes or receptors .
Anticancer Properties
The compound's potential in oncology is notable:
- Cell Proliferation Inhibition : Studies have demonstrated that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives of imidazo[2,1-b]thiazole have been shown to significantly reduce the viability of cancer cells .
Case Study: In Vivo Antitumor Activity
In a study involving human colon adenocarcinoma xenografts in nude mice:
- Compound 3f , a derivative related to this compound, exhibited a 58% reduction in tumor growth , outperforming the reference compound CA-4 . This suggests that the compound may possess significant antitumor activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : Interaction studies indicate that the compound may bind to specific enzymes or receptors involved in disease processes. Techniques such as molecular docking simulations are utilized to predict these interactions .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to its structure can significantly influence its biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide | Similar imidazo[2,1-b]thiazole ring; methoxy substitution | Antimicrobial activity |
Ethyl 2-isopropyl-amino-6-methyl-8-oxo-3-phenyl-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine | Fused triazolo-pyrimidine structure; different heterocyclic composition | Anticancer properties |
5-chloro-N4-[dimethylphosphoryl]-N2-{methoxy-[4-(4-methylpiperazin-1-YL)piperidin]}pyrimidine | Contains chlorinated pyrimidine; distinct pharmacophore | Anticancer activity |
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c27-19(16-11-18(22-13-21-16)25-6-1-2-7-25)23-15-5-3-4-14(10-15)17-12-26-8-9-28-20(26)24-17/h3-5,10-13H,1-2,6-9H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGUPLAXNDJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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